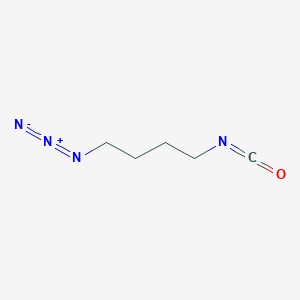

1-azido-4-isocyanatobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-isocyanatobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-9-8-4-2-1-3-7-5-10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMBIEKQPVEVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Bifunctional Chemical Building Blocks in Modern Organic Chemistry

Bifunctional chemical building blocks are organic molecules that contain two distinct functional groups. bowen.edu.ngwikipedia.org This dual functionality is the cornerstone of their importance in modern organic chemistry, as it allows them to act as versatile linkers or synthons in the construction of more complex molecular structures. amerigoscientific.com In essence, a bifunctional molecule possesses the characteristic chemical properties of both its constituent functional groups. bowen.edu.ng

The utility of these building blocks is extensive and varied:

Polymer Synthesis : They are fundamental to condensation polymerization processes, which are used to produce a wide range of commercially important polymers like polyesters and polyamides. bowen.edu.ngwikipedia.org

Pharmaceuticals and Catalysis : Many bifunctional molecules are employed as key intermediates in the synthesis of medicines and as foundational structures for catalysts. bowen.edu.ng

Materials Science : They serve as linkers to create advanced materials. For example, they are used to connect proteins, form liquid crystals, and construct metal-organic frameworks (MOFs). spectrumchemical.comchemrxiv.org In quantum dot-sensitized solar cells, bifunctional linkers play a crucial role in attaching quantum dots to semiconductor surfaces, influencing the device's efficiency. rsc.org

Proximity-Inducing Molecules : In chemical biology, bifunctional molecules that can bring two proteins into proximity are invaluable tools for studying and controlling cellular signaling pathways. bohrium.com

The strategic use of these pre-functionalized, often mass-produced building blocks provides a more convenient and time-efficient approach to synthesizing complex target compounds compared to building them from simple starting materials. amerigoscientific.com

Historical Context of Azide and Isocyanate Chemistry in Polymer and Supramolecular Science

The chemistries of both azides and isocyanates have deep roots in the development of modern materials, each finding its prominent place at different stages of scientific advancement.

Isocyanate Chemistry has been a pillar of polymer science for many decades. wiley-vch.de

Polymer Science : Since the 1960s and 1970s, isocyanates have been integral due to their tolerance of radical polymerization methods. wiley-vch.de Their primary application is in the synthesis of polyurethanes, where the reaction between diisocyanates and polyols forms the polymer backbone. cswab.org Hydroxy-terminated polybutadiene (B167195) (HTPB), a binder developed in the 1960s for solid rocket propellants, uses isocyanates as cross-linking agents to create a durable polyurethane network. cswab.org

Supramolecular Chemistry : The directional and reliable nature of the hydrogen bonds formed by urethane (B1682113) and urea (B33335) groups has been exploited in supramolecular chemistry to guide the self-assembly of complex, ordered structures.

Azide (B81097) Chemistry , while known since the synthesis of phenyl azide in 1864, experienced a dramatic surge in application in the late 20th and early 21st centuries. sigmaaldrich.com

Polymer Science : The development of energetic polymers like glycidyl (B131873) azide polymer (GAP) in the 1970s for propellants showcased the utility of the azide's high heat of formation. cswab.org However, the true explosion in its use began in the late 1990s with the advent of "click chemistry". wiley-vch.de The CuAAC reaction provided a highly efficient method for post-polymerization modification, allowing for the synthesis of well-defined functional polymers that were previously difficult to access. wiley-vch.destrath.ac.uk

Supramolecular Chemistry : Click chemistry has become an indispensable tool for constructing intricate supramolecular systems. It is widely used to functionalize host molecules like pillar[n]arenes and to create complex, self-assembling architectures and metallosupramolecular structures through the precise connection of molecular components. rsc.orgmdpi.com

The evolution of these two functionalities highlights a trend in materials science: from the workhorse polymers of the mid-20th century, built on robust isocyanate chemistry, to the highly tailored and functional materials of today, enabled by the precision of azide-based click reactions.

Scope and Academic Relevance of 1 Azido 4 Isocyanatobutane Research

Isocyanate Group Reactivity and Functionalization

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its utility in forming stable covalent bonds.

The most common reactions involving isocyanates are nucleophilic additions. The reaction with alcohols results in the formation of a urethane (B1682113) (carbamate) linkage, while the reaction with primary or secondary amines yields a urea (B33335) linkage. thermofisher.comnih.gov These reactions are highly efficient and typically proceed under mild conditions, often catalyzed to ensure completion.

For instance, this compound can be reacted with a hydroxyl-containing compound in the presence of a catalyst like dibutyltin dilaurate to form a stable urethane bond. google.com The reaction proceeds by the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. Similarly, the reaction with an amine involves the nitrogen atom acting as the nucleophile. nih.gov The reaction of isocyanates with amines to form ureas is generally faster than the corresponding reaction with alcohols to form urethanes. nih.gov Water can also react with isocyanates, first forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide; the newly formed amine can then react with another isocyanate molecule to create a urea linkage. researchgate.net

Table 1: Example of Urethane Formation using this compound

| Reactant | Reagent | Catalyst | Solvent | Temperature | Product Linkage | Source |

|---|---|---|---|---|---|---|

| HWE_Product (a hydroxyl-containing macrolide intermediate) | This compound | Dibutyltin dilaurate | Dichloromethane | 80 °C | Urethane | google.com |

Isocyanates can participate in various cycloaddition reactions, forming a range of heterocyclic structures. These reactions expand the synthetic utility of the isocyanate group beyond simple nucleophilic additions.

[2+2] Cycloaddition: Isocyanates can react with alkenes to form β-lactams (2-azetidinones), which are important structural motifs in medicinal chemistry. researchtrends.net The mechanism can be either concerted or stepwise, depending on the electronic properties of the alkene. researchtrends.net

[3+2] Cycloaddition: The reaction of isocyanates with 1,3-dipoles like nitrones can lead to five-membered heterocycles such as 1,2,4-oxadiazolidin-5-ones. nih.gov The mechanism for this transformation can be influenced by solvent polarity, shifting from a concerted pathway in nonpolar solvents to a stepwise one in polar media. nih.gov Uncharged 1,3-dipole equivalents can also react with isocyanates in [3+2] cycloadditions. researchgate.net

[2+2+2] Cycloaddition: Nickel-catalyzed [2+2+2] cycloadditions involving two molecules of an isocyanate and one molecule of a 1,3-diene or an allene (B1206475) can produce dihydropyrimidine-2,4-diones. oup.comacs.org These reactions proceed through the formation of an azanickelacyclic intermediate. oup.com

The reactivity of the isocyanate group is fundamental to the production of polyurethanes and polyureas, which are widely used classes of polymers. nih.govrsc.org In these polymerization reactions, a molecule containing at least two isocyanate groups (a diisocyanate) reacts with a monomer containing at least two nucleophilic groups, such as a diol or a diamine.

This compound, being a monofunctional isocyanate, can act as a chain-terminating agent or be used to append a reactive azide group to the end of a polymer chain. If it were incorporated into a polymer backbone, a diol or diamine would first be reacted with a diisocyanate to form a prepolymer, and then the bifunctional this compound could be reacted to cap the polymer chain, introducing an azide group for subsequent functionalization via click chemistry. The synthesis of poly(urethane-urea)s is often performed as a two-step polyaddition procedure in polar aprotic solvents. nih.govresearchgate.net

Azide Group Reactivity and Functionalization in Click Chemistry

The azide group is a cornerstone of "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. sigmaaldrich.comorganic-chemistry.org The azide moiety is exceptionally useful because it is largely unreactive towards many common functional groups found in biological systems, making it a bioorthogonal chemical handle. mdpi.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. sigmaaldrich.comrsc.org It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is significantly accelerated (by factors of up to 10⁷) compared to the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org

The azide group of this compound readily participates in CuAAC reactions. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The reaction is typically carried out in a variety of solvents, including aqueous mixtures, and is tolerant of a wide range of functional groups. nih.govbeilstein-journals.org The efficiency of the catalysis can be enhanced by using copper-chelating ligands. mdpi.comnih.gov

Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Description | Common Examples | Source |

|---|---|---|---|

| Azide | Molecule containing the -N₃ group (e.g., this compound) | Benzyl azide, Alkyl azides | nih.govnih.gov |

| Alkyne | Molecule with a terminal C≡C-H group | Phenylacetylene, Propargyl alcohol | nih.govnih.gov |

| Copper(I) Source | Provides the catalytic Cu(I) ions | CuSO₄/Sodium Ascorbate, CuI, (CuOTf)₂·C₆H₆ | nih.govbeilstein-journals.org |

| Ligand (Optional) | Stabilizes the Cu(I) catalyst and accelerates the reaction | TBTA, N-heterocyclic carbenes (NHCs) | nih.govnih.gov |

| Solvent | Reaction medium | tBuOH/H₂O, DMF, DMSO, Neat | beilstein-journals.orgnih.gov |

To circumvent issues related to the cellular toxicity of copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction does not require a metal catalyst and instead relies on the high ring strain of a cycloalkyne to accelerate the cycloaddition with an azide. nih.gov The release of this strain provides the driving force for the reaction. magtech.com.cn

The azide group of this compound is an excellent reaction partner for SPAAC. This bioorthogonal reaction is widely used for labeling biomolecules in living systems. nih.govnih.gov Various strained cyclooctynes have been developed to optimize the balance between reactivity and stability. magtech.com.cn The reaction proceeds via a concerted mechanism, leading to a stable triazole product. researchgate.net

Table 3: Common Cycloalkynes Used in SPAAC and Their Reactivity

| Cycloalkyne (Abbreviation) | Full Name | Key Features | Source |

|---|---|---|---|

| DIFO | Difluorinated Cyclooctyne (B158145) | High reactivity due to fluorine substitution. | nih.gov |

| DBCO / ADIBO | Dibenzocyclooctyne | Good balance of reactivity and stability, widely used. | nih.govresearchgate.net |

| BCN | Bicyclononyne | Highly strained and reactive. | researchgate.net |

| DACN | Diazacyclononyne | High stability and reactivity, increased hydrophilicity. | iris-biotech.de |

Compound Index

Staudinger Ligation and its Variations

The Staudinger ligation is a highly chemoselective reaction that forms an amide bond by reacting an azide with a specifically engineered phosphine (B1218219). hzdr.desigmaaldrich.com This transformation is particularly valuable as it proceeds under mild conditions and is orthogonal to most functional groups found in biological systems. sigmaaldrich.comraineslab.com For a molecule like this compound, the azide group can participate in a Staudinger ligation while the isocyanate group remains available for subsequent reactions.

The most refined version of this reaction is the "traceless" Staudinger ligation, which ensures no atoms from the phosphine reagent remain in the final amide product. raineslab.comnih.gov This variation typically involves the reaction of the azide with a phosphinothioester. raineslab.comorganic-chemistry.org In the context of this compound, the reaction would proceed with a phosphinothioester reagent, such as one derived from (diphenylphosphino)methanethiol, which is noted for its high efficacy. raineslab.comraineslab.com

Table 1: Key Steps and Intermediates in the Traceless Staudinger Ligation of this compound

| Step | Reactants | Intermediate | Product |

| 1. Nucleophilic Attack | This compound, Phosphinothioester | Phosphazide (B1677712) | - |

| 2. N₂ Elimination | Phosphazide | Iminophosphorane (Aza-ylide) | N₂ |

| 3. Intramolecular Acyl Transfer | Iminophosphorane | Amidophosphonium Salt | - |

| 4. Hydrolysis | Amidophosphonium Salt, Water | - | Amide-functionalized Butyl Isocyanate, Phosphine Oxide |

Chemoselective and Orthogonal Transformations of this compound

The distinct electronic properties and reactivity of the azide and isocyanate groups allow for highly selective, or chemoselective, transformations. This orthogonality means that one group can be reacted with high specificity without affecting the other, enabling the synthesis of complex molecules in a controlled, stepwise manner. thermofisher.comraineslab.com

The azide group of this compound can be selectively transformed while preserving the isocyanate functionality. The most common and useful transformation is the reduction of the azide to a primary amine.

Staudinger Reduction: The classic Staudinger reaction involves treating the azide with a phosphine, such as triphenylphosphine (B44618), to form an iminophosphorane. sigmaaldrich.com Subsequent hydrolysis of this intermediate in aqueous media yields the primary amine and triphenylphosphine oxide. sigmaaldrich.com This method is exceptionally mild and chemoselective, leaving the isocyanate group untouched. nottingham.ac.uk

Catalytic Hydrogenation: Azides can be cleanly reduced to amines using catalytic hydrogenation (e.g., with H₂ gas and a palladium on carbon catalyst, Pd/C). masterorganicchemistry.com Specific catalytic systems have been developed to enhance the chemoselectivity of this reduction, ensuring that other sensitive functional groups, which would include isocyanates, are not reduced. thieme-connect.de

Cycloaddition Reactions: The azide group can also undergo highly selective [3+2] cycloaddition reactions, most notably the Azide-Alkyne Huisgen Cycloaddition, often referred to as "click chemistry". masterorganicchemistry.com This reaction, typically catalyzed by copper(I), forms a stable triazole ring and is orthogonal to most other functional groups, including isocyanates. hzdr.de

Table 2: Examples of Selective Reactions Targeting the Azide Group

| Reaction Type | Reagent(s) | Product Functional Group | Unreacted Group |

| Staudinger Reduction | 1. Triphenylphosphine2. H₂O | Primary Amine (-NH₂) | Isocyanate (-NCO) |

| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine (-NH₂) | Isocyanate (-NCO) |

| Azide-Alkyne Cycloaddition | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole | Isocyanate (-NCO) |

The isocyanate group is a powerful electrophile that reacts readily with a wide range of nucleophiles. wikipedia.org These reactions typically proceed under conditions that leave the less reactive azide group unaffected. The azide functional group is generally stable and unreactive towards common nucleophiles used to modify isocyanates. nottingham.ac.uk

Reaction with Alcohols: Isocyanates react with alcohols to form carbamates (urethanes). This reaction is efficient and is a common method for derivatizing isocyanates.

Reaction with Amines: The reaction of an isocyanate with a primary or secondary amine yields a urea derivative. This reaction is typically very fast and highly favorable. wikipedia.org

Reaction with Water: Hydrolysis of an isocyanate proceeds through an unstable carbamic acid intermediate, which subsequently decomposes to a primary amine with the loss of carbon dioxide. wikipedia.org This provides a method to convert the isocyanate moiety into an amine, which could be useful in tandem with a prior azide transformation.

Table 3: Examples of Selective Reactions Targeting the Isocyanate Group

| Nucleophile | Reagent | Product Functional Group | Unreacted Group |

| Alcohol | R-OH | Carbamate (Urethane) | Azide (-N₃) |

| Amine | R-NH₂ | Urea | Azide (-N₃) |

| Water | H₂O | Amine (via carbamic acid) | Azide (-N₃) |

Kinetic and Thermodynamic Aspects of this compound Reactions

The feasibility, rate, and outcome of reactions involving this compound are governed by kinetic and thermodynamic principles.

Isocyanate Reactions: The reactivity of isocyanates is influenced by the electronic nature of their substituents. rsc.org As an electrophile, the carbon atom of the isocyanate is readily attacked by nucleophiles. Reactions with amines and alcohols are generally very fast and thermodynamically favorable, leading to the formation of stable urea and carbamate linkages, respectively. wikipedia.org

Azide Reactions: The thermal decomposition of azides to form nitrenes (a key step conceptually related to the Curtius rearrangement of acyl azides) requires significant energy input, highlighting the kinetic stability of the azide group at moderate temperatures. wikipedia.orgallen.in However, the reduction of azides via hydrogenation or reaction with phosphines is thermodynamically favorable due to the formation of N₂ gas. masterorganicchemistry.comorganicchemistrytutor.com Kinetic studies of azide-alkyne cycloadditions have shown activation energies that vary based on the electronic properties of the alkyne, with electron-withdrawing groups on the alkyne generally increasing the reaction rate. acs.org

Table 4: Kinetic Data for a Model Traceless Staudinger Ligation

| Parameter | Value | Conditions | Reference |

| Reaction Order | Second-order overall | - | ysu.amnih.gov |

| Rate-Determining Step | Formation of phosphazide intermediate | - | raineslab.comnih.gov |

| Second-Order Rate Constant (k) | 7.7 x 10⁻³ M⁻¹s⁻¹ | Reaction of (diphenylphosphino)methanethiol-derived thioester with glycyl azide | raineslab.comnih.gov |

| Solvent Effect | Rate increases in polar, protic solvents | - | ysu.amnih.gov |

Role as a Bifunctional Monomer and Cross-linker in Polymer Synthesis

The dual functionality of this compound allows it to act as both a monomer for polymer chain growth and a cross-linker to form network structures. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, while the azide group can undergo various transformations, most notably the formation of nitrenes upon thermal or photochemical activation, or participation in "click" chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.compurpatents.com This orthogonal reactivity is key to its utility in advanced polymer synthesis.

Synthesis of Polyurethane and Polyurea Architectures

The isocyanate group of this compound is highly reactive towards alcohols and amines, leading to the formation of urethane and urea linkages, respectively. This reactivity is fundamental to the synthesis of polyurethanes and polyureas, two classes of polymers with widespread applications. mdpi.comnih.gov

In the synthesis of polyurethanes , the isocyanate functionality of this compound can react with diols or polyols. By carefully controlling the stoichiometry and reaction conditions, linear or branched polyurethane chains can be formed, with the azide groups preserved as pendant functionalities along the polymer backbone. researchgate.netmdpi.com These azide groups can then be utilized in subsequent modification or cross-linking reactions.

Similarly, for polyurea synthesis, this compound can be reacted with diamines or polyamines. nih.govresearchgate.net The rapid reaction between the isocyanate and amine groups results in the formation of urea linkages, creating polyurea chains decorated with azide groups. mdpi.com The synthesis of polyureas often proceeds via step-growth polymerization and does not always require a catalyst. nih.gov

The presence of the azide functionality in these polyurethane and polyurea backbones opens up possibilities for creating novel materials. For instance, these polymers can be further functionalized or cross-linked through the azide group, leading to materials with enhanced thermal stability, mechanical strength, or specific chemical reactivity.

Fabrication of Cross-linked Polymeric Networks

Cross-linking is a crucial process in polymer chemistry that transforms linear or branched polymer chains into a three-dimensional network, significantly altering the material's properties. specialchem.com this compound is an effective cross-linking agent due to the reactivity of its azide group. mdpi.com

The most common method for cross-linking using the azide group involves its conversion to a highly reactive nitrene intermediate. nih.gov This can be achieved through either thermal activation or photolysis (UV irradiation). mdpi.comnih.gov The generated nitrene can then insert into C-H bonds or add across C=C double bonds of adjacent polymer chains, forming stable covalent cross-links. nih.govnih.gov This method is particularly useful for cross-linking polymers that lack other reactive functional groups.

Alternatively, the azide group can participate in 1,3-dipolar cycloaddition reactions, such as the CuAAC reaction with alkyne-functionalized polymers. purpatents.com This "click" chemistry approach offers a highly efficient and specific method for creating cross-linked networks with well-defined structures.

The ability to form cross-linked networks using this compound allows for the fine-tuning of polymer properties, including:

Mechanical Strength: Cross-linking increases the rigidity and tensile strength of the material. specialchem.com

Thermal Stability: The formation of a stable network structure enhances the material's resistance to heat. specialchem.com

Solvent Resistance: Cross-linked polymers are typically insoluble and only swell in the presence of a good solvent. nih.gov

| Property | Effect of Cross-linking |

| Mechanical Strength | Increased tensile strength and robustness. specialchem.com |

| Thermal Stability | Improved resistance to thermal degradation. specialchem.com |

| Chemical Resistance | Enhanced durability in various chemical environments. specialchem.com |

| Solubility | Reduced solubility, leading to swelling instead of dissolution. nih.gov |

Development of Functional Block Copolymers via Orthogonal Reactions

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. The unique properties of block copolymers arise from the often-incompatible nature of the different blocks, leading to microphase separation and the formation of ordered nanostructures.

The bifunctional nature of this compound is highly advantageous for the synthesis of functional block copolymers through orthogonal reactions. Orthogonal chemistry refers to a set of reactions that can occur in the same reaction vessel without interfering with one another.

A common strategy involves using one functional group of this compound to initiate the polymerization of one type of monomer, while the other functional group is used to initiate the polymerization of a second type of monomer or to link a pre-existing polymer block. For example, a polymer chain can be synthesized with a terminal isocyanate group, which can then react with a hydroxyl- or amine-terminated polymer of a different type. The azide group on the resulting block copolymer remains available for further functionalization.

Alternatively, "click" chemistry provides a powerful tool for block copolymer synthesis. nih.gov A polymer block can be prepared with a terminal alkyne group, which can then be "clicked" onto another polymer block containing the azide functionality from this compound. This approach allows for the efficient and modular construction of complex block copolymer architectures.

Surface Functionalization and Hybrid Material Development

The ability to modify the surfaces of materials is critical for a wide range of applications, from biocompatible implants to advanced electronics. This compound serves as an excellent coupling agent for surface functionalization due to its two distinct reactive ends. nih.gov

Covalent Grafting onto Inorganic and Organic Surfaces

The isocyanate group of this compound can react with hydroxyl (-OH) or amine (-NH₂) groups commonly found on the surfaces of inorganic materials like silica, metal oxides, and some organic polymers. This reaction forms a stable covalent bond, effectively tethering the molecule to the surface and presenting the azide group for further reactions.

Once the surface is functionalized with azide groups, a second layer of functionality can be introduced through the azide's reactivity. This can be achieved via:

Click Chemistry: The surface-bound azides can react with alkyne-containing molecules, including biomolecules, dyes, or other polymers, through CuAAC. nih.gov This allows for the precise and efficient attachment of a wide variety of functionalities.

Nitrene Chemistry: Photochemical or thermal activation of the surface-bound azides generates nitrenes, which can react with a wide range of molecules, including those that lack specific functional groups. nih.gov This method is particularly useful for grafting polymers or other organic layers onto the surface.

This two-step approach allows for the creation of robust and versatile surface modifications.

Assembly of Functionalized Nanomaterials and Composites

The principles of surface functionalization using this compound can be extended to the assembly of functionalized nanomaterials and the creation of polymer composites. Nanoparticles, such as gold, silica, or quantum dots, can be functionalized with this bifunctional linker, allowing them to be incorporated into polymer matrices or assembled into larger, ordered structures.

For example, nanoparticles can be coated with a layer of this compound. The azide groups on the nanoparticle surface can then be used to covalently link them to a polymer matrix that has been functionalized with alkyne groups. This results in a polymer nanocomposite with enhanced mechanical, optical, or electronic properties, depending on the nature of the nanoparticles and the polymer.

Supramolecular Architectures and Self-Assembly Strategies

The dual functionality of this compound offers a powerful tool for the construction of complex supramolecular architectures and directing self-assembly processes. The distinct reactivity of the azide and isocyanate groups allows for orthogonal or sequential reactions, enabling the programmed assembly of macromolecules into ordered structures.

The isocyanate group can react with nucleophiles like alcohols or amines to form urethane or urea linkages, respectively. This chemistry is fundamental to the formation of polyurethanes and polyureas. By reacting this compound with diols or diamines, linear polymers bearing pendant azide groups can be synthesized. These azide-functionalized polymers can then serve as building blocks for more complex architectures.

The azide group is a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These reactions are highly efficient and specific, allowing for the covalent linking of the azide-functionalized polymers with molecules containing alkyne groups. This strategy can be employed to:

Create Graft Copolymers: By clicking alkyne-terminated side chains onto the azide-functionalized polymer backbone.

Form Polymer Networks: By using multi-alkyne cross-linking agents to create well-defined hydrogels or elastomers. nsf.gov

Direct Self-Assembly: The self-assembly of peptides containing azide or alkyne functionalities has been shown to drive regioselective cycloaddition reactions even without a metal catalyst, suggesting that polymer chains functionalized with this compound could be designed to self-assemble into specific nanostructures like nanofibers or nanoribbons before or during the cross-linking reaction. nih.gov

A linear polymer with precisely placed recognition units can form helical structures, and the introduction of metal ions can induce the formation of supramolecular metallogels. nih.gov While not demonstrated for this compound specifically, this bifunctional molecule provides the necessary reactive groups to explore such advanced self-assembly strategies.

| Functional Group | Reaction Partner | Linkage Formed | Application in Self-Assembly |

| Isocyanate (-NCO) | Diol, Diamine | Urethane, Urea | Formation of linear polymer backbones |

| Azide (-N₃) | Terminal Alkyne | 1,2,3-Triazole | Cross-linking, surface functionalization, polymer-polymer conjugation |

| Azide (-N₃) | Strained Alkyne | 1,2,3-Triazole | Metal-free cross-linking for sensitive systems |

Integration in Bio-conjugation Strategies for Chemical Biology Tools (excluding clinical applications)

The bioorthogonal nature of the azide group makes this compound a potentially valuable linker for bioconjugation in chemical biology. nih.govnih.gov Bioorthogonal reactions occur inside living systems without interfering with native biochemical processes. nih.gov The isocyanate group, while highly reactive, can be used to first conjugate the linker to a molecule of interest in vitro before introducing the construct to a biological system.

The primary strategies would involve:

Pre-functionalization: The isocyanate group can be reacted with a primary amine or hydroxyl group on a molecule of interest, such as a small-molecule probe, a fluorescent dye, or a synthetic peptide. This reaction creates a stable urea or urethane bond, respectively, and results in an azide-tagged molecule. google.com

Bioorthogonal Ligation: The resulting azide-functionalized molecule can then be introduced into a biological system. The azide group can specifically react with a target biomolecule that has been metabolically or genetically engineered to bear an alkyne or a strained cyclooctyne group. nih.gov This "click" reaction allows for precise labeling and visualization of biomolecules like glycans, proteins, and lipids in their native environment. nih.gov

Alternatively, the azide group can participate in the Staudinger ligation, reacting with a phosphine-modified biomolecule to form a stable amide bond. ontosight.ai This provides another route for specific covalent labeling.

The bifunctionality of this compound is key. For instance, it could be used to link an amine-containing polymer to a biological system. The isocyanate would react with the polymer, and the azide would then be available for bio-conjugation, effectively creating a bridge between a synthetic material and a biological entity for applications in areas like cell-surface engineering or the development of targeted probes. google.com

| Reaction | Reactants | Key Features | Potential Application |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Cu(I) Catalyst | High efficiency and specificity. | Labeling of alkyne-modified proteins or glycans. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | Copper-free, suitable for live-cell imaging. nih.gov | In vivo tracking of biomolecules. |

| Staudinger Ligation | Azide, Triarylphosphine | Forms a stable amide bond. ontosight.ai | Site-specific protein modification. |

| Urethane/Urea Formation | Isocyanate, Hydroxyl/Amine | Efficient reaction for initial conjugation. google.com | Attaching the linker to probes or surfaces before bioconjugation. |

Computational and Theoretical Investigations of 1 Azido 4 Isocyanatobutane

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules. researchgate.net For 1-azido-4-isocyanatobutane, these calculations can predict key geometric parameters and identify the most stable spatial arrangements of the atoms.

The flexible four-carbon chain allows for multiple rotational isomers (conformers). Computational studies can map the potential energy surface by systematically rotating the dihedral angles of the C-C bonds. This analysis reveals the lowest energy (most stable) conformations and the energy barriers between them. The azide (B81097) (-N₃) and isocyanate (-NCO) functional groups are typically treated with high-level basis sets to accurately model their electronic structure.

Detailed research findings from such studies would include optimized bond lengths, bond angles, and dihedral angles for the most stable conformer. For example, the linear nature of the isocyanate group and the specific geometry of the azide group are well-reproduced by these methods. Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared spectrum. researchgate.net

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data) This table presents typical values that would be obtained from DFT calculations.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | C-N (azide) | 1.48 Å |

| N-N (azide, terminal) | 1.14 Å | |

| N-N (azide, central) | 1.25 Å | |

| C-N (isocyanate) | 1.35 Å | |

| N=C (isocyanate) | 1.22 Å | |

| C=O (isocyanate) | 1.18 Å | |

| Bond Angles | C-N-N (azide) | 115° |

| N-N-N (azide) | 172° | |

| C-N=C (isocyanate) | 125° |

Reaction Pathway Analysis and Transition State Theory for Transformations

Theoretical chemistry is crucial for mapping the potential energy surfaces of chemical reactions involving this compound. By applying Transition State Theory, chemists can identify the lowest-energy pathways for its transformations, such as cycloadditions involving the azide group or nucleophilic additions to the isocyanate group. researchgate.netdntb.gov.ua

Computational methods are used to locate the transition state—the highest energy point along the reaction coordinate. dntb.gov.ua The structure and energy of this transient species determine the activation energy (Ea) of the reaction, which is a key factor controlling the reaction rate. For instance, the reaction of the isocyanate group with an alcohol to form a urethane (B1682113) can be modeled to understand the mechanism, which may involve intermediates and multiple transition states. researchgate.net Similarly, the well-known "click" reaction (a 1,3-dipolar cycloaddition) of the azide group with an alkyne can be analyzed to determine its energetic profile.

These analyses provide a detailed, step-by-step description of how reactants are converted into products, offering insights that guide synthetic efforts. aiche.org

Table 2: Calculated Activation Energies for Key Reactions (Illustrative Data) This table provides hypothetical activation energies for plausible reactions involving this compound.

| Reaction Type | Reactants | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Urethane Formation | This compound + Methanol | 15.2 |

| Urea (B33335) Formation | This compound + Methylamine | 12.8 |

| 1,3-Dipolar Cycloaddition | This compound + Propyne | 18.5 |

Prediction of Reactivity and Selectivity in Complex Systems

When this compound reacts with a molecule containing multiple potential reaction sites, predicting the outcome is essential. Computational chemistry offers tools to predict both reactivity (how fast a reaction occurs) and selectivity (where it occurs).

Conceptual DFT provides reactivity indices, such as Fukui functions and local softness, which can identify the most nucleophilic and electrophilic sites within a molecule. mdpi.com For this compound, the terminal nitrogen of the azide group is a primary nucleophilic site, while the carbonyl carbon of the isocyanate is a key electrophilic site.

In complex reaction scenarios, such as the cycloaddition of the azide group to an unsymmetrical alkene or alkyne, these methods can predict the regioselectivity (the orientation of the addition) and site selectivity (which double or triple bond reacts). mdpi.com By comparing the activation energies of different possible reaction pathways, the most favorable product can be identified before any experiments are conducted.

Molecular Dynamics Simulations for Solvent Effects and Polymer Interactions

While quantum chemical studies typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to understand molecular behavior in a condensed phase, such as in a solvent or mixed into a polymer matrix. nih.gov MD simulations model the movements of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

These simulations can reveal how solvent polarity affects the conformational preferences of this compound. Polar solvents might stabilize more extended conformations through dipole-dipole interactions, whereas nonpolar solvents might favor more compact structures. researchgate.net

In the context of materials science, this compound can act as a cross-linker or energetic plasticizer in polymer systems, such as binders for propellants. nih.gov MD simulations are invaluable for studying its interaction with polymer chains. nih.gov Key parameters like the radial distribution function can show how the molecule positions itself relative to the polymer backbone. Furthermore, calculations of the interaction energy can quantify the strength of binding between the molecule and the polymer, which is critical for predicting the mechanical properties and stability of the composite material. dovepress.com

Table 3: Simulated Interaction Energies with Polymers (Illustrative Data) This table shows hypothetical interaction energies calculated from MD simulations.

| Polymer Matrix | Functional Group | Average Interaction Energy (kJ/mol) |

|---|---|---|

| Polybutadiene (B167195) (PBT) | Azide Group (-N₃) | -12.5 |

| Polybutadiene (PBT) | Isocyanate Group (-NCO) | -18.2 |

| Polyethylene Glycol (PEG) | Azide Group (-N₃) | -25.8 |

Spectroscopic and Advanced Analytical Methodologies for Characterizing Reaction Products Derived from 1 Azido 4 Isocyanatobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including the derivatives of 1-azido-4-isocyanatobutane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the analysis of reaction products, ¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. For instance, in the formation of a urea (B33335) derivative from the reaction of this compound with an amine, new signals corresponding to the N-H protons of the urea linkage would appear, typically in the downfield region of the spectrum. The chemical shifts and coupling patterns of the protons on the butyl chain would also be altered, providing confirmation of the reaction at the isocyanate moiety.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The formation of a urea derivative is readily identified by the appearance of a new carbonyl carbon signal in the range of 155-165 ppm. Similarly, if the azide (B81097) group undergoes a cycloaddition reaction to form a triazole, characteristic signals for the triazole ring carbons would be observed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, thereby confirming the complete structure of the reaction product. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Urea Derivative of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N₃-C H₂- | ~3.3 | ~51 |

| -CH₂-C H₂-CH₂-NCO | ~1.6 | ~27 |

| -CH₂-CH₂-C H₂-NCO | ~1.7 | ~29 |

| -CH₂-CH₂-CH₂-N H-C=O | ~3.2 | ~40 |

| -NH-C =O-NHR | - | ~158 |

| NH -C=O-NH R | Variable (5-9) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the 'R' group.

Mass Spectrometry (MS) Techniques for Product Identification and Molecular Weight Determination

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of reaction products and providing insights into their structure through fragmentation patterns. For derivatives of this compound, techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

ESI-MS is a soft ionization technique that allows for the analysis of thermally labile and non-volatile compounds, which is often the case for the derivatives of this compound. The technique typically generates protonated molecules [M+H]⁺ or other adducts, from which the molecular weight of the product can be readily determined. iaea.org

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is particularly useful in confirming the successful incorporation of specific functionalities. For example, in the reaction of this compound with a thiol to form a thiocarbamate, HRMS can confirm the presence of sulfur in the product's molecular formula.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. By selecting a specific parent ion and inducing its fragmentation, characteristic daughter ions can be observed, which correspond to specific structural motifs within the molecule. This can help to differentiate between isomers and confirm the site of reaction. iaea.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for the identification of functional groups within a molecule. These vibrational spectroscopy methods are particularly useful for monitoring the progress of reactions involving this compound by observing the disappearance of reactant functional groups and the appearance of product functional groups.

The most prominent and characteristic absorption band for this compound in its IR spectrum is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears around 2100 cm⁻¹. nih.govstonybrook.edu Another key feature is the strong absorption band of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹.

When this compound undergoes a reaction, the IR spectrum of the product will show distinct changes. For instance:

Reaction of the isocyanate group: The disappearance of the -N=C=O band and the appearance of new bands corresponding to the newly formed functional group. For example, the formation of a urea will result in the appearance of a strong C=O stretching band around 1630-1680 cm⁻¹ and N-H bending and stretching vibrations.

Reaction of the azide group: The disappearance or significant shift of the N₃ stretching band. For example, in a [3+2] cycloaddition reaction to form a triazole, the characteristic azide peak will vanish.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and non-polar bonds.

Table 2: Key Infrared Absorption Frequencies for this compound and its Potential Reaction Products.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Azide (N₃) | ~2100 (strong, sharp) |

| Isocyanate (-N=C=O) | ~2270 (strong, sharp) |

| Urethane (B1682113) (R-NH-CO-OR') C=O stretch | ~1700-1730 |

| Urea (R-NH-CO-NH-R') C=O stretch | ~1630-1680 |

| Amide (R-CO-NH-R') C=O stretch | ~1630-1680 |

| N-H stretch (ureas, urethanes, amides) | ~3200-3400 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is particularly valuable for:

Confirming the regiochemistry and stereochemistry of complex reaction products, which may be difficult to establish solely by spectroscopic methods.

Elucidating intermolecular interactions , such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. This information can be crucial for understanding the material properties of the derivatives.

Providing an absolute structural proof that can be used to validate the assignments made by other analytical techniques like NMR.

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. The resulting electron density map is then used to build a model of the molecular structure. The quality of the crystal is paramount for obtaining high-resolution structural data.

Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures

Chromatographic techniques are indispensable for the purification of reaction products and the assessment of their purity. Given the potential for side reactions and the presence of unreacted starting materials, effective separation methods are crucial.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the separation of starting materials, intermediates, and products can be visualized, often under UV light or by staining.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the desired product from the reaction mixture. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent is critical for achieving good separation. Flash chromatography, a variation of column chromatography that uses pressure to speed up the elution, is commonly employed. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final product. It can also be used for preparative purposes on a smaller scale. By using a suitable column and mobile phase, HPLC can separate components with very similar polarities, providing a quantitative measure of purity. Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be used for detection and identification of the separated components. beilstein-journals.org

Gas Chromatography (GC) may be applicable for the analysis of more volatile and thermally stable derivatives of this compound. Coupling GC with a mass spectrometer (GC-MS) allows for the separation and identification of components in a mixture.

Synthesis and Reactivity of Structural Derivatives and Analogues of 1 Azido 4 Isocyanatobutane

Systematic Variation of Alkyl Chain Length and Its Impact on Reactivity

The reactivity of bifunctional compounds like azido-isocyanates is significantly influenced by the length of the alkyl chain separating the two functional groups. This variation directly impacts the molecule's conformational flexibility and the steric accessibility of the reactive centers.

In a homologous series of α-azido-ω-isocyanate alkanes, the length of the methylene (B1212753) spacer, -(CH₂)n-, plays a critical role in dictating the preference for either intramolecular or intermolecular reactions.

Short Alkyl Chains (n=2, 3): With shorter linkers, the molecule is more rigid. This rigidity can make it difficult for the molecule to adopt a conformation where the azide (B81097) and isocyanate ends can interact, thus favoring intermolecular reactions (e.g., polymerization).

Intermediate and Long Alkyl Chains (n≥4): As the chain length increases, so does the conformational freedom. Longer, more flexible chains increase the statistical probability that the reactive ends will come into close proximity, thereby enhancing the rate of potential intramolecular cyclization reactions over intermolecular processes.

The interplay between chain length and reaction pathway is a key consideration in designing these linkers for specific synthetic outcomes. While direct comparative studies on the reactivity of a full series of azido-isocyanato-alkanes are not extensively detailed in the literature, the principles of how linker length affects bifunctional reactivity are well-established in polymer and organic chemistry. researchgate.net

| Compound Name | Structure | Alkyl Chain Length (n) | Flexibility | Predicted Predominant Reaction Pathway |

|---|---|---|---|---|

| 1-Azido-2-isocyanatoethane | N₃-(CH₂)₂-NCO | 2 | Low | Intermolecular |

| 1-Azido-3-isocyanatopropane | N₃-(CH₂)₃-NCO | 3 | Moderate | Intermolecular/Intramolecular |

| 1-Azido-4-isocyanatobutane | N₃-(CH₂)₄-NCO | 4 | High | Intramolecular |

| 1-Azido-5-isocyanatopentane | N₃-(CH₂)₅-NCO | 5 | High | Intramolecular |

Introduction of Stereochemical Elements and Their Influence on Synthesis and Application

The introduction of stereocenters into the backbone of azido-isocyanate molecules opens avenues for their use in asymmetric synthesis and the creation of chiral materials. The synthesis of such chiral derivatives often relies on starting from enantiomerically pure precursors, with subsequent reactions that preserve the stereochemical integrity.

A primary method for synthesizing chiral isocyanates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. nih.govwikipedia.org This reaction is highly valuable as it proceeds with complete retention of configuration at the migrating carbon center. nih.govnih.gov Therefore, by starting with a chiral carboxylic acid, one can produce a chiral isocyanate without loss of enantiomeric purity. These chiral carboxylic acids can be readily sourced from the chiral pool, such as α-amino acids. scispace.come-bookshelf.de

The synthesis of a chiral azido-isocyanate could thus be envisioned by:

Starting with a chiral amino acid or hydroxy acid.

Converting it to a derivative containing both a carboxylic acid and a precursor to the azide group (or the azide itself).

Transforming the carboxylic acid into an acyl azide.

Inducing the Curtius rearrangement to form the isocyanate group while retaining the original stereochemistry.

The presence of a stereocenter can profoundly influence the application of these molecules. In multicomponent reactions, a chiral azido-isocyanate can be used to control the stereochemical outcome of the final product, inducing diastereoselection. e-bookshelf.de Furthermore, these chiral bifunctional monomers can be used to synthesize polymers with helical structures or other forms of defined three-dimensional architecture. scispace.com

Exploration of Heteroatom Analogues and Their Unique Reactivities

Incorporating heteroatoms such as oxygen or sulfur into the alkyl chain of this compound creates analogues with distinct chemical properties and reactivities. These heteroatoms can alter the molecule's polarity, solubility, conformational preferences, and ability to coordinate with metal catalysts.

Oxygen Analogues (Ether Linkage): Replacing a methylene group with an oxygen atom introduces an ether linkage. This modification increases the polarity of the linker, potentially improving solubility in protic or polar aprotic solvents. The lone pairs on the oxygen atom can engage in hydrogen bonding, which may influence the transition states of subsequent reactions.

Sulfur Analogues (Thioether Linkage): The introduction of a sulfur atom to create a thioether linkage results in a softer, more polarizable linker compared to its oxygen counterpart. Sulfur-containing isocyanates have been explored for various applications, including the preparation of modified polymers. google.com The sulfur atom can also act as a ligand, coordinating to transition metals, which could be exploited to direct or catalyze reactions in a site-specific manner.

| Analogue Type | Example Structure | Key Feature | Potential Impact on Reactivity |

|---|---|---|---|

| Oxygen Analogue | N₃-CH₂CH₂-O-CH₂CH₂-NCO | Ether Linkage | Increased polarity, hydrogen bonding capability, altered conformational bias. |

| Sulfur Analogue | N₃-CH₂CH₂-S-CH₂CH₂-NCO | Thioether Linkage | Increased polarizability, potential for metal coordination, altered bond angles. |

Structure-Reactivity Relationship Studies of Azido-Isocyanate Compounds

The reactivity of azido-isocyanate compounds is a composite of the individual reactivities of the azide and isocyanate groups, modulated by the structure of the linking backbone. Understanding these relationships is crucial for designing molecules with tailored functionalities.

Electronic Effects: The reactivity of the isocyanate group is highly sensitive to electronic effects. Isocyanates are electrophiles, reacting with a wide range of nucleophiles like alcohols, amines, and water. wikipedia.org The electrophilicity of the isocyanate carbon is enhanced by electron-withdrawing groups and diminished by electron-donating groups. Consequently, aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aryl ring. mdpi.comaidic.it In a molecule like this compound, the azide group has a mild electron-withdrawing inductive effect, which slightly enhances the reactivity of the aliphatic isocyanate compared to a simple alkyl isocyanate.

Steric Effects: Steric hindrance around either the azide or isocyanate group can significantly impede their characteristic reactions. Bulky substituents near the functional groups will slow the rates of nucleophilic attack on the isocyanate and 1,3-dipolar cycloaddition of the azide.

Reactivity of the Functional Groups:

Isocyanate Group (-NCO): This group readily reacts with nucleophiles. For example, with alcohols, it forms stable urethane (B1682113) linkages, and with amines, it forms urea (B33335) linkages. wikipedia.org This reactivity is the foundation of polyurethane and polyurea chemistry.

Azide Group (-N₃): The azide group is known for its participation in several key reactions. It can undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate. nih.gov More commonly, it is used in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form stable triazole rings. nih.govpurpatents.com

The presence of both groups in one molecule allows for orthogonal synthesis, where one group can be reacted selectively while the other remains intact for a subsequent transformation. acs.orgnih.gov For example, the isocyanate can be reacted with an alcohol to form a urethane, and the azide can then be used in a click reaction to attach the molecule to another substrate. This dual reactivity makes these compounds powerful tools in materials science and medicinal chemistry.

Emerging Research Directions and Future Perspectives for 1 Azido 4 Isocyanatobutane Chemistry

Application in Flow Chemistry and Microfluidic Reactor Systems

The synthesis and handling of molecules containing energetic functional groups like azides and highly reactive groups like isocyanates can pose significant safety challenges in traditional batch reactors. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers a safer and more efficient alternative. durham.ac.uknih.gov

The application of flow chemistry to the synthesis of isocyanates, often via the Curtius rearrangement of acyl azides, has been shown to mitigate risks associated with the accumulation of hazardous intermediates. durham.ac.ukacs.org By generating and immediately consuming the reactive acyl azide (B81097) in a continuous stream, the potential for dangerous thermal runaways is significantly minimized. This approach is particularly advantageous for the production of 1-azido-4-isocyanatobutane, where both the starting material and the product contain energetic or highly reactive moieties.

Microfluidic reactor systems, a subset of flow chemistry, provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields and selectivity. nih.gov For the synthesis involving this compound, a microfluidic setup would allow for precise temperature control during the formation of the isocyanate group, preventing unwanted side reactions. Furthermore, the high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, which is crucial for managing exothermic reactions involving azides and isocyanates.

Table 1: Illustrative Reaction Parameters for the Synthesis of an Isocyanate in a Flow Reactor System

| Parameter | Value | Purpose |

| Reactor Type | Plug Flow Reactor (PFR) | Enables continuous processing and good control over residence time. |

| Temperature | 100-150 °C | To facilitate the Curtius rearrangement of the precursor acyl azide. |

| Residence Time | 5-20 minutes | Optimized to ensure complete conversion while minimizing byproduct formation. |

| Solvent | Toluene or Diphenyl ether | High-boiling, inert solvents suitable for the reaction temperature. |

| Concentration | 0.1 - 0.5 M | A balance between reaction rate and safety considerations. |

This table presents typical parameters for a Curtius rearrangement in a flow system, which could be adapted for the synthesis of this compound.

Development of Sustainable Synthesis Routes and Catalyst Systems

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. tandfonline.com Traditional syntheses of isocyanates often involve the use of highly toxic phosgene (B1210022). Phosgene-free routes, such as the Curtius rearrangement, are considered greener alternatives. nih.gov

For the synthesis of this compound, sustainable approaches would focus on several key areas:

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Greener Solvents: Employing solvents with a lower environmental impact, such as biomass-derived solvents like Cyrene™, or even performing reactions under solvent-free conditions. amadischem.com

Catalytic Systems: Developing efficient and recyclable catalysts to replace stoichiometric reagents. For the azide functional group, the use of safer azidating agents and catalytic methods for their introduction are of interest. For the isocyanate synthesis via the Curtius rearrangement, while it is a thermal process, the development of catalysts that could lower the required temperature would improve the energy efficiency of the process.

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches for Bifunctional Azido-Isocyanates

| Aspect | Traditional Approach | Sustainable Approach |

| Isocyanate Synthesis | Use of phosgene or its derivatives. | Phosgene-free routes like the Curtius rearrangement. |

| Azide Synthesis | Use of harsh and potentially explosive reagents. | Milder and safer azidating agents with catalytic systems. |

| Solvents | Chlorinated or other hazardous organic solvents. | Bio-based solvents, ionic liquids, or solvent-free conditions. |

| Energy Consumption | Often requires high temperatures and pressures. | Lower reaction temperatures through catalysis and process optimization. |

Integration into Advanced Smart and Responsive Materials Design

Smart or responsive materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of a specific chemical. nih.gov The dual functionality of this compound makes it an excellent candidate for the design and synthesis of such materials.

The isocyanate group can readily react with alcohols and amines to form urethane (B1682113) and urea (B33335) linkages, respectively, which are the fundamental bonds in polyurethane chemistry. zju.edu.cn Polyurethanes are known for their versatile properties and are often used in the development of self-healing materials. rsc.orgrsc.org The azide group, on the other hand, can be used for further functionalization or cross-linking via "click" chemistry.

By incorporating this compound into a polymer backbone, it is possible to create materials with latent functionalities. For instance, a polyurethane network can be formed using the isocyanate group, leaving the azide groups available for subsequent modification. These azide groups can then be used to attach stimuli-responsive moieties or to create a secondary cross-linked network upon a specific trigger. This could lead to the development of:

Self-Healing Materials: Where the urethane linkages provide reversible bonds for healing, and the azide groups can be used to reinforce the healed area through a secondary reaction.

Stimuli-Responsive Hydrogels: Where the isocyanate group is used to form the main hydrogel network, and the azide groups are functionalized with molecules that respond to changes in pH or temperature, causing the hydrogel to swell or shrink.

Functional Coatings: Where the isocyanate group provides strong adhesion to a substrate, and the azide groups on the surface can be used to "click" on molecules with specific properties, such as antimicrobial agents or antifouling polymers.

Table 3: Potential Stimuli and Responses in Smart Materials Incorporating this compound

| Stimulus | Responsive Moiety (Attached via Azide) | Material Response |

| Light (UV/Vis) | Photo-isomerizable molecule (e.g., azobenzene) | Change in shape, color, or permeability. |

| Temperature | Thermo-responsive polymer (e.g., PNIPAM) | Swelling/deswelling, sol-gel transition. |

| pH | Ionizable groups (e.g., carboxylic acids, amines) | Change in hydrogel volume, drug release. |

| Redox | Disulfide bonds | Cleavage of cross-links, degradation of the material. |

Expanding the Scope of Orthogonal Click Reactions with this compound

Orthogonal chemistry refers to a set of chemical reactions that can occur in the same reaction vessel without interfering with each other. The azide and isocyanate groups of this compound exhibit excellent orthogonal reactivity. The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone "click" reactions. The isocyanate group, in contrast, reacts with nucleophiles like alcohols and amines.

This orthogonality allows for the sequential or simultaneous functionalization of molecules with different chemical entities. For example, this compound can be used as a bifunctional linker to connect two different molecules. One molecule can be attached via the isocyanate group, and the other can be "clicked" on via the azide group. This has significant implications in fields like bioconjugation and drug delivery, where precise control over the molecular architecture is crucial. zju.edu.cn

The scope of these orthogonal reactions can be expanded by combining them with other click chemistries. For instance, a molecule could be functionalized with this compound, and then the azide could be reacted with an alkyne-containing molecule, while another functional group on the starting molecule undergoes a different orthogonal reaction, such as a thiol-ene reaction. This allows for the construction of highly complex and multifunctional molecular architectures.

Table 4: Orthogonal Reaction Scheme for this compound

| Functional Group | Reaction Partner | Reaction Type | Conditions | Product |

| Isocyanate (-NCO) | Alcohol (R-OH) | Urethane formation | Room temperature or mild heating, optional catalyst (e.g., DBTDL) | Urethane |

| Isocyanate (-NCO) | Amine (R-NH₂) | Urea formation | Room temperature | Urea |

| Azide (-N₃) | Terminal Alkyne | CuAAC Click Chemistry | Cu(I) catalyst, room temperature | 1,2,3-Triazole |

| Azide (-N₃) | Strained Alkyne (e.g., DBCO) | SPAAC Click Chemistry | Catalyst-free, room temperature | 1,2,3-Triazole |

Q & A

Basic Research Questions

Q. How can 1-azido-4-isocyanatobutane be synthesized with high yield and purity?

- Methodological Answer : Synthesis typically involves controlled reaction conditions to balance the reactivity of the azide (-N₃) and isocyanate (-NCO) groups. A two-step approach may include nucleophilic substitution to introduce the azide group, followed by phosgenation to install the isocyanate moiety. Monitoring reaction progress via FT-IR for the disappearance of precursor peaks (e.g., C-Cl at 750 cm⁻¹) and the emergence of -NCO (2270 cm⁻¹) is critical. Purification via column chromatography under inert atmospheres (argon/nitrogen) prevents decomposition . Validate novelty using Reaxys or SciFinder to cross-reference reported procedures .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify backbone structure (e.g., δ 3.2 ppm for CH₂-NCO and δ 3.4 ppm for CH₂-N₃).

- FT-IR : Confirm functional groups (-NCO at 2270 cm⁻¹, -N₃ at 2100 cm⁻¹).

- Mass Spectrometry : High-resolution MS to validate molecular ion [M+H]⁺.

- Elemental Analysis : Ensure stoichiometric consistency.

Discrepancies in data (e.g., unexpected byproducts) should prompt re-evaluation of synthetic steps or purification methods .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert gas at -20°C. Regularly monitor via TLC or NMR for decomposition (e.g., isocyanate hydrolysis to urea). Use freshly distilled solvents for reactions to avoid trace water .

Advanced Research Questions

Q. What experimental strategies mitigate risks of unintended side reactions (e.g., cycloaddition) during applications?

- Methodological Answer : The azide group’s propensity for Huisgen cycloaddition requires careful design:

- Temperature Control : Perform reactions below 40°C to suppress azide-alkyne reactions.

- Protection/Deprotection : Temporarily block the azide using photolabile groups (e.g., nitroveratryl) during isocyanate-mediated couplings.

- Kinetic Studies : Use stopped-flow NMR to monitor competing reaction pathways. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize reaction optimization .

Q. How can computational modeling predict the reactivity of this compound in polymer networks?

- Methodological Answer :

- DFT Calculations : Model transition states for isocyanate-amine coupling or azide-alkyne cycloaddition to predict regioselectivity.

- Molecular Dynamics : Simulate crosslinking efficiency in polymer matrices.

Validate models with experimental data (e.g., gelation times, rheology). Address contradictions by refining computational parameters (solvent effects, temperature) .

Q. What methodologies enable the integration of this compound into bioorthogonal labeling systems?

- Methodological Answer :

- Click Chemistry : Combine with strained alkynes (e.g., DBCO) for selective labeling in cellular environments.

- Competitive Binding Assays : Quantify labeling efficiency via fluorescence quenching or HPLC.

- Ethical Considerations : Ensure biocompatibility using cytotoxicity assays (MTT/propidium iodide). Frame research questions using PICO (Population: cell lines; Intervention: labeling; Comparison: traditional methods; Outcome: specificity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.